Reichardt's dye

Descripción general

Descripción

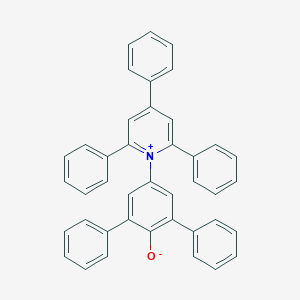

Reichardt's dye, formally known as 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, is a zwitterionic betaine dye renowned for its exceptional solvatochromic properties. Its structure comprises a pyridinium phenolate moiety with aromatic substituents, enabling intramolecular charge-transfer transitions sensitive to solvent polarity . The dye’s solvatochromism is quantified using the ET(30) scale, which measures the dye’s absorption maximum (λmax) in different solvents, correlating with solvent dipolarity/polarizability and hydrogen-bond-donating (HBD) acidity .

This compound is widely employed in materials science, catalysis, and solvent characterization. For example, it has been used to assess the polarity of lithium-ion battery electrolytes and deep eutectic solvents (DESs) . Its sensitivity to ionic interactions, such as Li+ coordination in DESs, makes it a versatile probe for studying solute-solvent interactions .

Métodos De Preparación

The synthesis of Reichardt's dye typically involves the reaction of 2,6-diphenyl-4-methylphenol with 2,4,6-triphenylpyridine . The reaction conditions often require a solvent such as ethanol or dimethylbenzene and may involve heating to facilitate the reaction . Industrial production methods are similar but scaled up to accommodate larger quantities .

Análisis De Reacciones Químicas

Solvatochromism

Reichardt's dye is known for its solvatochromic properties, which means its color changes depending on the polarity of the solvent . In non-polar solvents, this compound appears green, absorbing red light, while in more polar solvents, it appears orange, absorbing blue light .

The color change occurs because the ground state of the molecule is a zwitterion that becomes less polar upon electronic excitation . As solvent polarity increases, the ground state is stabilized relative to the excited state, increasing the energy of light required for transition . This is an example of negative solvatochromism .

Alkylation

This compound can undergo alkylation reactions with alkylating agents . Spectrophotometric monitoring of the reaction between this compound and alkylating agents like 4-chloro-1-butanol and ethyl methanesulfonate in acetonitrile and N,N-dimethylformamide has been performed . Changes in absorption occur even at low levels of alkylating agents (5-10 parts per million) . The ability of this compound to undergo alkylation suggests its potential use as a reagent for detecting low levels of industrially important alkylating agents, even in the presence of a drug matrix .

Piezo-Solvatochromism

This compound also exhibits piezo-solvatochromism, a phenomenon where the dye's spectral properties change under pressure . Increased pressure typically shifts the charge-transfer (CT) absorption band to shorter wavelengths (higher frequency), which is called a hypsochromic shift . This shift results from the pressure-supported stabilization of the dye's zwitterionic ground state . The changes in absorption correlate with the increase of the dielectric function of the solvent under compression, indicating that non-specific solute/solvent interactions primarily govern piezo-solvatochromic behavior .

Interactions with Water

This compound's charge-transfer band is highly sensitive to water, particularly in nonpolar solvents, such that contamination by water can alter the position of the CT band . In argon matrices doped with water, this compound forms hydrogen-bonded complexes, leading to minor shifts in the π–π* transition, so long as the global polarity of the matrix environment remains constant . Hydrogen-bonded complexes of the dye are more sensitive to changes in global polarity compared to the dye alone, which explains why E<sub>T</sub> values vary significantly between protic and nonprotic solvents, even if their relative permittivities are similar .

Use as a Polarity Indicator

This compound is employed to quantitatively measure the polarity of solvents . Solvents can be ranked based on the color that solutions containing the dye take on . It can also determine the polarity of chemically and thermally treated silica surfaces . The dye is adsorbed onto the material under study, and the polarity is determined based on the dye's UV adsorption maximum .

Aplicaciones Científicas De Investigación

Solvent Polarity Measurement

Reichardt's dye is widely used as a probe for measuring solvent polarity. Its solvatochromic behavior allows it to change color based on the polarity of the solvent, making it an effective tool for studying solvent effects in different chemical environments.

- Mechanism : The dye exhibits a shift in its absorption spectrum depending on the solvent's polarity. In polar solvents, the dye's charge-transfer band is stabilized, leading to a red shift in absorption .

- Applications : This property is utilized in various chemical and physical studies to quantify solvent interactions and understand solvation dynamics. It has been particularly valuable in research involving nonpolar and polar solvent mixtures .

Material Science

In material science, this compound plays a crucial role in developing new materials with specific optical properties.

- Piezo-Solvatochromism : Recent studies have demonstrated that this compound can be used to investigate piezo-solvatochromism, where the optical properties of the dye change under pressure. This has implications for designing molecular pressure sensors and nonlinear optical devices .

- Crystal Engineering : The dye's solvatomorphism—its ability to form solvates with different solvents—has been explored to create materials with tailored properties. By manipulating solvent conditions during crystallization, researchers can achieve specific crystal packing arrangements that affect the material's optical characteristics .

Pharmaceutical and Cosmetic Applications

This compound is also significant in the pharmaceutical and cosmetic industries, particularly as a color additive.

- Color Additives : Its ability to predictably change color based on solvent interactions makes it an ideal candidate for use in formulations where hue consistency is critical. Studies have shown that computational methods like density functional theory can optimize the color appearance of formulations containing this compound .

- Quality Control : The dye serves as a benchmark for assessing the quality of color additives in pharmaceuticals and cosmetics, ensuring compliance with regulatory standards across different regions .

Table 1: Summary of Applications and Findings Related to this compound

Mecanismo De Acción

The mechanism of action of Reichardt's dye involves its ability to change color based on the polarity of the surrounding environment. This solvatochromism is due to the interaction between the dye and solvent molecules, which affects the electronic structure of the dye . The molecular targets include solvent molecules, and the pathways involved are related to the electronic transitions within the dye .

Comparación Con Compuestos Similares

Reichardt's dye belongs to a broader class of solvatochromic betaine dyes. Below is a systematic comparison with structurally and functionally related compounds:

Reichardt-Type Derivatives

Variants of this compound differ in substituents, altering their steric and electronic properties:

Key Findings :

- B26’s tert-butyl groups suppress H-bonding, enabling isolation of dipolarity effects in Kamlet-Taft α/β parameter calculations .

- B1’s lack of bulky substituents enhances sensitivity to protic solvents, making it less versatile than B30 for general polarity assessments .

Other Solvatochromic Dyes

This compound is often compared to non-betaine solvatochromic probes:

Key Findings :

- This compound exhibits a larger hypsochromic shift (Δλmax ~357 nm) than Nile Red (Δλmax ~140 nm), offering superior sensitivity to solvent polarity .

- In DESs, this compound detects LiCl-induced polarity changes at lower concentrations (≥1.5 mol·kg⁻¹) compared to pyrene, which requires higher concentrations for discernible shifts .

Functional Comparison in Solvent Systems

Table 1: ET(30) Values for Carbonate Solvents (Li-ion Battery Electrolytes)

Insights :

- This compound quantifies how Li+ coordination enhances solvent polarity, critical for electrolyte design .

Table 2: Sensitivity to Ionic Interactions in DESs (Glyceline + LiCl)

Insights :

- This compound detects Li+-induced changes in DESs at lower concentrations due to its dual sensitivity to HBD acidity and dipolarity .

Actividad Biológica

Reichardt's dye, a zwitterionic solvatochromic dye, is widely recognized for its ability to indicate solvent polarity. Its structural properties and interactions with biological systems have made it a valuable tool in various fields, including biochemistry and molecular biology. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound, chemically known as 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinium)phenolate, exhibits unique solvatochromic properties that allow it to change color based on the polarity of the solvent. This property is crucial for its application in biological systems where solvent conditions can significantly impact molecular interactions.

This compound functions primarily as a solvatochromic probe , which means it can provide insights into the microenvironment surrounding biomolecules. The dye's fluorescence intensity and wavelength shifts are sensitive to changes in solvent polarity, making it an effective tool for studying protein dynamics and interactions.

Key Mechanisms:

- Fluorescence Modulation : The dye exhibits significant changes in fluorescence properties when incorporated into proteins or peptides. This modulation can be used to track conformational changes in biomolecules under various conditions .

- Protein Interaction Studies : this compound has been utilized to monitor protein-ligand interactions, revealing binding affinities and dynamics without disrupting the native function of the proteins involved .

Applications in Biological Research

This compound has been employed in several studies focusing on protein dynamics, solvent effects on biomolecular interactions, and as a reporter molecule in cellular environments.

Case Studies:

- Protein Dynamics :

- Solvent Polarity Measurement :

-

Thermal Effects :

- Investigations into the thermal stability of this compound revealed its potential use in studying temperature-dependent processes in biological systems. The solvatochromic behavior was found to vary significantly with temperature changes, providing insights into thermodynamic properties of biomolecules .

Data Tables

The following table summarizes key findings related to the biological activity and applications of this compound:

Q & A

Basic Research Questions

Q. What is the molecular basis for Reichardt’s dye’s solvatochromic properties, and how is it applied in solvent polarity measurements?

Reichardt’s dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate) exhibits solvatochromism due to its intramolecular charge-transfer transition, which shifts in response to solvent polarity. The scale quantifies solvent polarity based on the dye’s longest-wavelength absorption band energy (in kcal/mol) . To apply this method:

- Prepare a dilute solution (≈10⁻⁴ M) of the dye in the target solvent.

- Record UV/Vis spectra and identify the absorption maximum ().

- Calculate . Normalize results using , where tetramethylsilane = 0 and water = 1 .

Q. What safety protocols should researchers follow when handling Reichardt’s dye in laboratory settings?

While classified as non-hazardous under OSHA standards , precautions include:

- Personal Protective Equipment (PPE): Gloves and lab coats to minimize skin contact.

- Ventilation: Use fume hoods to avoid inhalation of fine particles during weighing .

- Storage: Keep in airtight containers, protected from light and moisture to prevent degradation .

- Waste disposal: Treat as chemical waste due to potential gastrointestinal toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in ET(30)E_T(30)ET(30) values when Reichardt’s dye interacts with ionic liquids or unconventional solvents?

Ionic liquids (ILs) often exhibit cation-dye interactions that skew measurements. To address this:

- Control experiments: Compare dye behavior in ILs with reference solvents (e.g., water, methanol).

- Computational modeling: Use density functional theory (DFT) to analyze charge distribution and hydrogen bonding between the dye’s phenolate oxygen and IL cations .

- Alternative parameters: Supplement with Kamlet-Taft parameters (, , ) to decouple solvent polarity from specific interactions .

Q. What experimental design considerations are critical for minimizing artifacts in solvatochromic studies using Reichardt’s dye?

Key factors include:

- Solvent purity: Remove trace water or impurities via molecular sieves or distillation, as contaminants alter polarity .

- Concentration effects: Ensure dye concentrations remain below 10⁻³ M to avoid aggregation-induced spectral shifts .

- Temperature control: Maintain constant temperature (±0.1°C) during measurements, as varies by ~0.1 kcal/mol per °C .

- Statistical validation: Replicate measurements across multiple batches and use error bars to report variability .

Q. How can researchers integrate Reichardt’s dye into hybrid methodologies for studying nanoemulsion systems?

Nanoemulsions pose challenges due to interfacial interactions. A stepwise approach includes:

- Phase partitioning studies: Measure dye distribution between aqueous and oil phases using HPLC to assess partitioning coefficients .

- Dynamic light scattering (DLS): Correlate droplet size (from DLS) with observed shifts to quantify polarity gradients at interfaces .

- Time-resolved spectroscopy: Track solvatochromic shifts during emulsion destabilization to map temporal polarity changes .

Q. Data Presentation and Reproducibility Guidelines

- FAIR principles: Archive raw spectral data, solvent purity certificates, and calibration curves in repositories like Zenodo with DOI links .

- Metadata standards: Report solvent source, batch number, and purification methods per IUPAC guidelines .

- Conflict resolution: For contradictory literature values, perform meta-analyses using weighted averages based on sample sizes and measurement precision .

Propiedades

IUPAC Name |

2,6-diphenyl-4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H29NO/c43-41-37(31-18-8-2-9-19-31)28-36(29-38(41)32-20-10-3-11-21-32)42-39(33-22-12-4-13-23-33)26-35(30-16-6-1-7-17-30)27-40(42)34-24-14-5-15-25-34/h1-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOVWIIOKHRNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)C5=CC=CC=C5)[O-])C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373025 | |

| Record name | Reichardt's dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10081-39-7 | |

| Record name | Betaine 30 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10081-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinium)phenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010081397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reichardt's dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIPHENYL-4-(2,4,6-TRIPHENYL-1-PYRIDINIUM)PHENOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN977V8PG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.